1-Oxa-8-azaspiro[4.6]undecane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-oxa-9-azaspiro[4.6]undecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-3-9(4-2-8-11-9)5-7-10-6-1/h10H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKODXJQTMSYTAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCO2)CCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101307541 | |
| Record name | 1-Oxa-8-azaspiro[4.6]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101307541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160800-42-9 | |
| Record name | 1-Oxa-8-azaspiro[4.6]undecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160800-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Oxa-8-azaspiro[4.6]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101307541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spirocyclic Heterocycles: General Principles and Significance in Chemical Synthesis
Spirocyclic compounds are characterized by a unique structural feature where two rings are connected by a single common atom, known as the spiro atom. evitachem.com This arrangement imparts a distinct three-dimensional geometry, moving away from the "flatland" of many traditional aromatic and polycyclic structures. tdx.cat When these rings incorporate atoms other than carbon, such as oxygen and nitrogen, they are termed spirocyclic heterocycles.
The significance of these structures in chemical synthesis, particularly in the realm of medicinal chemistry, is substantial. The rigid, yet complex, three-dimensional architecture of spirocyclic scaffolds allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. tdx.catsemanticscholar.org This is a critical aspect in the design of new therapeutic agents. Furthermore, the introduction of a spiro center can improve the physicochemical properties of a molecule, such as its solubility and metabolic stability, which are key considerations in drug development. The growing interest in these scaffolds has spurred the development of innovative synthetic methodologies for their construction. semanticscholar.org
Defining the 1 Oxa 8 Azaspiro 4.6 Undecane Scaffold: Iupac Nomenclature and Structural Features
The name "1-Oxa-8-azaspiro[4.6]undecane" precisely defines the structure of the molecule according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for spiro compounds. evitachem.comsigmaaldrich.com The prefix "spiro" indicates the presence of a spiro junction. evitachem.com The numbers within the square brackets, [4.6], denote the number of atoms in each ring, excluding the spiro atom, connected to the spiro center. In this case, one ring has four atoms and the other has six. The term "undecane" signifies a total of eleven atoms in the bicyclic system (4 + 6 + 1 spiro atom). The prefixes "1-oxa" and "8-aza" indicate the presence of an oxygen atom at position 1 and a nitrogen atom at position 8 in the ring system, respectively. The numbering starts in the smaller ring, adjacent to the spiro atom. evitachem.com
The structural features of this compound consist of a five-membered tetrahydrofuran (B95107) ring (the "oxa" component) and a seven-membered azepane ring (the "aza" component) fused at the spirocyclic center. This combination of a five- and a seven-membered ring results in a unique conformational profile and spatial arrangement of the heteroatoms.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1160800-42-9 |
| Molecular Formula | C₉H₁₇NO |
| Molecular Weight | 155.24 g/mol |
| SMILES | C1CCC2(CCNCC1)OCCO2 |
This data is compiled from chemical supplier databases.
Research Landscape and Academic Importance of the 1 Oxa 8 Azaspiro 4.6 Undecane System
Direct Synthetic Pathways to the this compound Ring System
Direct methods for the construction of the this compound core are of primary interest for their efficiency. These routes typically involve the formation of the spirocyclic junction in a single key step from acyclic or monocyclic precursors.
Preparation of this compound Hydrochloride
A common approach to synthesizing spirocyclic compounds is through the reaction of a cyclic ketone with a difunctional nucleophile. While specific details for the direct synthesis of this compound hydrochloride (a compound with the molecular formula C9H18ClNO) are not extensively detailed in the provided results, a related compound, 1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride, can be synthesized by reacting azepan-2,5-dione with ethylene (B1197577) glycol. This reaction typically requires a catalyst and controlled conditions to favor the formation of the spirocyclic structure. The resulting hydrochloride salt enhances the compound's stability and solubility in polar solvents.
A related compound, 1-Oxa-8-azaspiro[4.6]undecan-9-one, has been synthesized using methods like the Prins cyclization. This acid-catalyzed reaction involves the cyclization of suitable olefinic and aldehydic or ketonic precursors to form the spirocyclic framework.
Construction Strategies for Related Spirocyclic Oxa-Aza Scaffolds: Methodological Insights and Adaptations
The synthesis of related spirocyclic oxa-aza scaffolds provides valuable insights that can be adapted for the construction of this compound. These strategies often employ radical-mediated or ring-closing reactions to achieve the desired spirocyclic architecture.
Intramolecular Hydrogen Atom Transfer (HAT) Reactions for Spirobicycle Formation
Intramolecular hydrogen atom transfer (HAT) has emerged as a powerful tool for the functionalization of unactivated C-H bonds, enabling the formation of complex cyclic and spirocyclic systems. csic.esnih.govresearchgate.net This methodology often involves the generation of a reactive radical species that abstracts a hydrogen atom from a remote position within the same molecule, leading to a new radical that can then undergo cyclization.
In the context of carbohydrate chemistry, nitrogen-centered radicals have been effectively used to synthesize various oxa-aza spirobicyclic systems. csic.escsic.es The process typically begins with the generation of an N-radical from a precursor, such as an N-phosphoramidate or N-cyanamide, attached to a carbohydrate scaffold. csic.es This is often achieved by reacting the precursor with (diacetoxyiodo)benzene (B116549) (DIB) and iodine. csic.escsic.es The resulting N-radical can then participate in a regio- and stereoselective intramolecular HAT reaction. csic.es A subsequent oxidation and nucleophilic cyclization cascade furnishes the desired spirobicyclic product. csic.es This method has been successfully applied to create various spirocycles, including 1-oxa-6-azaspiro[4.4]nonane, 1-oxa-6-azaspiro[4.5]decane, and 1-oxa-7-azaspiro[5.5]undecane systems. csic.escsic.es
The reaction conditions are generally mild, and the method shows good tolerance for various protecting groups, making it a versatile approach. csic.es The steric environment around the targeted C-H bond and the conformation of the carbohydrate ring play crucial roles in directing the regioselectivity and stereoselectivity of the hydrogen abstraction and subsequent cyclization steps. csic.escsic.es
The use of N-phosphoramidates and N-cyanamides as precursors for N-radicals is a key feature of this synthetic strategy. csic.esmdpi.comresearchgate.net These functional groups are readily introduced into carbohydrate-derived starting materials. csic.es The choice between a phosphoramidate (B1195095) and a cyanamide (B42294) can influence the outcome of the reaction. For instance, the bulkier phosphoramidate group can favor the formation of products derived from a 1,6-HAT, while the less sterically demanding cyanamide may lead to different regioselectivity. csic.es
The general mechanism involves the homolytic fragmentation of an iodoamide intermediate, formed from the reaction of the N-phosphoramidate or N-cyanamide with DIB and iodine, to generate the N-radical. csic.es This radical then initiates the HAT process, leading to the formation of the spirocyclic core.
Ring-Closing Strategies for Spiro-Fused Heterocycles
Ring-closing metathesis (RCM) is another powerful and widely used strategy for the synthesis of a variety of carbo- and heterocyclic rings, including spiro-fused systems. beilstein-journals.orgmdpi.comresearchgate.netresearchgate.net This method relies on the use of transition metal catalysts, most notably ruthenium-based catalysts like the Grubbs catalysts, to facilitate the formation of a new double bond between two existing olefinic moieties within the same molecule, thereby closing a ring.
For the synthesis of spiro-fused heterocycles, a common approach involves the preparation of a precursor containing two appropriately positioned alkenyl groups. Treatment of this diene with an RCM catalyst then leads to the formation of the spirocyclic ring system. beilstein-journals.orgresearchgate.net This strategy has been employed to create a wide range of spirocycles, including those containing indole (B1671886) and other heterocyclic motifs. researchgate.net
In some cases, RCM can be part of a tandem reaction sequence. For example, a ring-opening metathesis (ROM) can be followed by an RCM to construct complex spirocyclic architectures from strained bicyclic starting materials. mdpi.com This domino approach has been successfully used in the synthesis of natural product core structures. mdpi.com
The versatility of RCM allows for the synthesis of various ring sizes and the incorporation of diverse functional groups, making it a highly valuable tool in the construction of complex spiro-fused heterocycles. researchgate.net
Synthesis of Substituted this compound Derivatives
The functionalization of the this compound core is crucial for modulating its biological activity. Various derivatives, including carboxylic acids, carboxamides, and keto-spirocycles, have been synthesized.
Carboxylic Acid Derivatives (e.g., 8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid)
Carboxylic acid derivatives of this compound are important intermediates for further chemical modifications. The synthesis of compounds like 8-[(tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid involves protecting the nitrogen atom of the azepane ring with a tert-butoxycarbonyl (Boc) group, followed by the introduction and manipulation of the carboxylic acid functionality on the oxolane ring. bldpharm.comaksci.com The Boc-protected nitrogen allows for selective reactions at other positions of the spirocycle.
Carboxamide Derivatives (e.g., N-(4-fluorophenyl)-2-methyl-1-oxa-4-azaspiro[4.6]Undecane-4-carboxamide)
Carboxamide derivatives are synthesized to explore structure-activity relationships, often in the context of drug discovery. The synthesis of N-(4-fluorophenyl)-2-methyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide would typically involve the coupling of a corresponding spirocyclic amine with 4-fluorophenyl isocyanate or a related activated carboxylic acid derivative. This reaction forms the carboxamide linkage.
Keto-Spirocyclic Derivatives (e.g., 1-Oxa-8-azaspiro[4.6]undecan-9-one and 1-Oxa-7-azaspiro[4.6]undecane-8,11-dione)
The introduction of a ketone group into the spirocyclic framework creates keto-derivatives with distinct chemical properties.
1-Oxa-8-azaspiro[4.6]undecan-9-one is a key derivative with a ketone on the seven-membered ring. sigmaaldrich.com A prominent synthetic route to this compound is the Prins cyclization. This reaction involves an acid-catalyzed cyclization of an olefinic precursor with an aldehyde or ketone. Lewis acids like boron trifluoride etherate are often used as catalysts in solvents such as dichloromethane.
1-Oxa-7-azaspiro[4.6]undecane-8,11-dione features two ketone groups on the azepane ring. One synthetic approach involves the irradiation of N-(tetrahydrofurfuryl)succinimide in acetonitrile (B52724) using UVC light. rsc.org This photochemical reaction leads to the formation of the desired dione (B5365651) product after purification. rsc.org
The following table highlights key synthetic methods for these keto-derivatives.
| Compound | Synthetic Method | Key Reagents/Conditions | Reference |
| 1-Oxa-8-azaspiro[4.6]undecan-9-one | Prins Cyclization | Olefinic precursor, aldehyde/ketone, Lewis acid (e.g., BF₃·OEt₂) | |
| 1-Oxa-7-azaspiro[4.6]undecane-8,11-dione | Photochemical Cyclization | N-(tetrahydrofurfuryl)succinimide, UVC irradiation, acetonitrile | rsc.org |
Chiral Synthesis and Resolution of this compound Stereoisomers
The stereochemistry of the this compound scaffold is critical for its biological function, necessitating methods for the synthesis and separation of its stereoisomers.
Asymmetric synthesis aims to create a specific enantiomer or diastereomer directly. This can be achieved by using chiral starting materials, chiral auxiliaries, or chiral catalysts. For instance, enantioselective synthesis of spiroketals and spiroaminals has been accomplished using sequential catalysis with gold and iridium complexes. researchgate.net
Kinetic resolution is another powerful technique for separating enantiomers from a racemic mixture. This method involves the differential reaction of the enantiomers with a chiral reagent or catalyst, leading to the separation of the unreacted enantiomer and the derivatized one. For example, the resolution of racemic alcohols to produce atropisomers has been achieved through oxidative kinetic resolution using a copper and chiral nitroxide co-catalyzed aerobic oxidation process. acs.org Similarly, racemic intermediates in the synthesis of oxaspiropiperidines have been resolved using chiral carboxylic acids like di-p-toluoyl-D-tartaric acid (D-DTTA) to form diastereomeric salts that can be separated by crystallization. biorxiv.org
The optical resolution of compounds like 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one has been performed, and it was found that the M1 muscarinic agonist activity resided preferentially in the (-)-isomer. nih.gov The absolute configuration of a related compound, (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, was determined to be S by X-ray crystal structure analysis. nih.gov
| Technique | Description | Example | Reference |
| Asymmetric Synthesis | Direct synthesis of a specific stereoisomer using chiral catalysts or starting materials. | Enantioselective synthesis of spiroaminals using gold and iridium catalysis. | researchgate.net |
| Kinetic Resolution | Separation of enantiomers by their differential reaction rates with a chiral reagent. | Oxidative kinetic resolution of racemic alcohols using a copper/chiral nitroxide system. | acs.org |
| Diastereomeric Salt Formation | Separation of enantiomers by forming diastereomeric salts with a chiral resolving agent, followed by separation (e.g., crystallization). | Resolution of a racemic oxaspiropiperidine intermediate using di-p-toluoyl-D-tartaric acid. | biorxiv.org |
High-Resolution Nuclear Magnetic Resonance (NMR) Studies for Conformational and Configurational Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure and dynamics of molecules in solution. For this compound and its derivatives, ¹H and ¹³C NMR studies are fundamental for confirming the spirocyclic connectivity and the positions of substituents.
Proton NMR (¹H NMR) spectra provide information about the chemical environment of each proton. Protons adjacent to the oxygen and nitrogen heteroatoms are expected to show downfield chemical shifts due to the deshielding effect of these electronegative atoms. In contrast, protons on the aliphatic portions of the rings would appear further upfield. For instance, in related spiro compounds, the methylene (B1212753) protons adjacent to heteroatoms exhibit characteristic downfield shifts.
Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. The spiro carbon, being a quaternary center, would have a distinct chemical shift. The chemical shifts of the other carbon atoms would be influenced by their proximity to the heteroatoms and their position within the ring systems.
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the spatial proximity of protons, which is essential for conformational analysis. nih.gov For example, in a related dispirocyclic system, ¹H-¹H NOESY spectra were used to establish the relative stereochemistry by identifying cross-peaks between protons on different rings. nih.govmdpi.com The presence or absence of specific NOE correlations can help to distinguish between different possible conformations of the flexible seven-membered ring.
The observation of broad signals in the NMR spectra of similar oxaspiropiperidine compounds at room temperature suggests the presence of conformational polymorphism, where the molecule exists as a mixture of interconverting conformers in solution. biorxiv.org Variable-temperature NMR studies can be employed to study these dynamic processes. At lower temperatures, the interconversion may slow down, leading to the resolution of distinct signals for each conformer.
Table 1: Representative NMR Data for Related Spirocyclic Systems
| Nucleus | Functional Group | Representative Chemical Shift (ppm) | Reference |
| ¹H | Protons adjacent to heteroatoms | Downfield | |
| ¹H | Aliphatic protons | Upfield | |
| ¹³C | Spiro carbon | Distinct quaternary signal | N/A |
| ¹³C | Carbons adjacent to heteroatoms | Downfield | N/A |
Advanced Mass Spectrometry for Molecular Structure Elucidation
Advanced mass spectrometry (MS) techniques are vital for confirming the molecular weight and elucidating the fragmentation patterns of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides a precise determination of the molecular formula by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy.
Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization techniques used for spirocyclic compounds. ESI is a soft ionization technique that often results in the observation of the protonated molecule [M+H]⁺, which directly confirms the molecular weight. For instance, in the analysis of 1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride, HRMS was used to validate the molecular ion peak. thieme-connect.com
Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern. This pattern provides valuable structural information by revealing the connectivity of the molecule. The fragmentation of the this compound ring system would likely involve cleavages of the bonds within the five-membered and seven-membered rings, providing insights into their structure.
Table 2: Mass Spectrometry Data for Related Compounds
| Compound | Ionization Mode | Observed Ion (m/z) | Reference |
| 1,4-Dioxa-8-azaspiro[5.5]undecane | CI | [M+1]⁺ | thieme-connect.com |
| 6,9-Dioxa-2-azaspiro[4.5]decane Hydrochloride | CI | [M+1]⁺ | thieme-connect.com |
| 1-Oxa-3-azaspiro[4.5]decan-2-one derivatives | HPLC-MS | Molecular Ion Cluster | google.com |
X-ray Crystallography for Precise Three-Dimensional Architecture and Absolute Configuration
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers. For spirocyclic compounds like this compound, single-crystal X-ray diffraction analysis provides unambiguous proof of the molecular architecture.
Crystallographic studies on related spiro compounds have confirmed the tetrahedral geometry of the spiro carbon center and provided detailed information about the conformations of the individual rings. google.com For example, the crystal structure of a related (3R)-3-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxamide derivative confirmed its absolute stereochemistry. google.com Similarly, the absolute configuration of an active enantiomer of an oxaspiropiperidine was determined using single crystal X-ray diffraction. biorxiv.org
The data obtained from X-ray crystallography, such as atomic coordinates, can be used to validate and refine computational models of the molecule. It provides a static picture of the molecule in the crystalline state, which complements the dynamic information obtained from NMR and molecular dynamics simulations in solution.
Table 3: Crystallographic Data for a Related Spiro Compound
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | biorxiv.org |
| Space Group | P2₁2₁2₁ | biorxiv.org |
| Unit Cell Dimensions | a = 10.123 Å, b = 15.456 Å, c = 28.987 Å | biorxiv.org |
| Resolution | 0.84 Å | biorxiv.org |
Computational Approaches to Structural and Electronic Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules. These methods can be used to calculate a variety of properties, including optimized geometries, charge distributions, and molecular orbital energies.
For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles that can be compared with experimental data from X-ray crystallography. The calculations can also reveal the distribution of electron density, highlighting the electronegative character of the oxygen and nitrogen atoms and their influence on the rest of the molecule. The electrostatic potential surface, calculated using DFT, can identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack, thereby predicting its reactivity.
Molecular dynamics (MD) simulations provide a way to explore the conformational landscape of a molecule over time, offering insights into its flexibility and dynamic behavior. For a flexible molecule like this compound, particularly its seven-membered ring, MD simulations can identify the most stable conformations and the energy barriers between them.
Simulations can be performed in different environments, such as in the gas phase or in a solvent, to understand how the environment affects the conformational preferences. The results of MD simulations can be used to interpret experimental data, such as the broad NMR signals that suggest conformational averaging. biorxiv.org These simulations are crucial for understanding how the molecule might interact with biological targets by revealing its accessible shapes and dynamic properties.
In silico methods are used to predict various molecular descriptors that are important for understanding a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). sci-hub.se These descriptors are calculated from the 2D or 3D structure of the molecule.
Topological Polar Surface Area (TPSA) is a descriptor that correlates with a molecule's ability to permeate cell membranes. It is calculated by summing the surface contributions of polar atoms.
LogP , the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a molecule's lipophilicity. It influences absorption and distribution.
Hydrogen Bond Descriptors quantify the number of hydrogen bond donors and acceptors in a molecule, which is crucial for its interaction with biological targets and for its solubility.
These in silico predictions are valuable in the early stages of drug discovery for assessing the drug-likeness of a compound like this compound. sci-hub.se
Table 4: Predicted Molecular Descriptors for this compound
| Descriptor | Predicted Value | Significance | Reference |
| Topological Polar Surface Area | 32.9 Ų | Membrane permeability | rsc.org |
| LogP | 0.8 | Lipophilicity | rsc.org |
| Hydrogen Bond Donors | 1 | Interaction potential | rsc.org |
| Hydrogen Bond Acceptors | 2 | Interaction potential | rsc.org |
Electronic Circular Dichroism (ECD) Calculations for Chiral Systems
Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique utilized to determine the absolute configuration and investigate the stereochemical features of chiral molecules. For a chiral system such as this compound, which possesses a stereogenic spirocenter, ECD analysis, supported by quantum chemical calculations, provides invaluable insights into its three-dimensional structure. The technique measures the differential absorption of left and right circularly polarized light by a chiral molecule, which is directly related to its stereochemistry.
The absolute configuration of a chiral compound can be reliably assigned by comparing the experimental ECD spectrum with the theoretically calculated spectrum. researchgate.net This computational approach has become a standard and indispensable tool in the structural elucidation of new chiral natural products and synthetic molecules. nih.gov The process involves several key steps, beginning with a thorough conformational analysis to identify all low-energy conformers of the molecule. This is followed by the calculation of the ECD spectrum for each conformer using Time-Dependent Density Functional Theory (TDDFT). The final theoretical spectrum is a Boltzmann-weighted average of the individual conformer spectra. frontiersin.orgresearchgate.net
Methodology of ECD Calculation
The theoretical prediction of the ECD spectrum for a chiral molecule like this compound follows a well-established protocol. Initially, a comprehensive conformational search is performed using molecular mechanics methods. The obtained conformers are then subjected to geometry optimization using Density Functional Theory (DFT) to yield a set of low-energy structures. For these optimized geometries, the excitation energies, oscillator strengths, and rotational strengths are calculated using TDDFT. mdpi.com A comparison of the resulting calculated ECD spectrum with the experimental one allows for the unambiguous assignment of the absolute configuration. mdpi.com
Functionals such as B3LYP and CAM-B3LYP are commonly employed in these calculations, often with basis sets that include diffuse functions to accurately describe electronic transitions. uef.fi The calculated spectra for the two enantiomers of a chiral compound are expected to be mirror images of each other. rsc.org
Illustrative Research Findings from Analogous Spirocyclic Systems
For instance, in the study of new spirocyclic alkaloid enantiomers, eurotinoids A–C, the absolute configurations were successfully determined by comparing their experimental ECD spectra with those calculated using TDDFT. frontiersin.org The experimental ECD spectra of the enantiomers displayed characteristic Cotton effects, which are the positive or negative bands in an ECD spectrum. These experimental findings were then matched with the computationally generated spectra for the possible stereoisomers to assign the correct absolute configuration.
The following table presents the experimental ECD data for a pair of spirocyclic alkaloid enantiomers, (+)- and (–)-Eurotinoid A, which showcases the mirror-image relationship of their Cotton effects.
| Compound | Wavelength (λmax in nm) | Molar Ellipticity (Δε) |
| (+)-Eurotinoid A | 218 | +11.2 |
| 260 | -6.0 | |
| 338 | +8.2 | |
| (–)-Eurotinoid A | 218 | -8.8 |
| 260 | +5.1 | |
| 338 | -7.1 |
Data sourced from a study on new spirocyclic alkaloid enantiomers from a marine-derived fungus. frontiersin.org
Similarly, the investigation of plumerianoids A-D, a series of spirocyclic iridoid alkaloids, also relied on ECD calculations to elucidate their complex stereochemistry. nih.govrsc.org The study highlighted that even when chiral centers are distant from the principal chromophores, ECD spectroscopy remains a sensitive tool for configurational assignment. rsc.org
In another example, the absolute configuration of a new amphilectane-type diterpenoid was established through the comparison of its experimental ECD spectrum with the TDDFT calculated spectra for its two possible enantiomers. The experimental spectrum showed a positive Cotton effect around 250 nm and a negative one near 230 nm, which aligned with the calculated spectrum for the (1R, 3S, 4S, 7S)-enantiomer. mdpi.com
The table below summarizes the key steps and parameters typically involved in the ECD calculation for a chiral molecule, which would be applicable to the analysis of this compound.
| Step | Description | Typical Computational Parameters |
| 1. Conformational Analysis | Identification of all possible low-energy conformers. | Molecular mechanics force fields (e.g., MMFF). |
| 2. Geometry Optimization | Optimization of the geometry of each conformer to find the minimum energy structure. | DFT with functionals like B3LYP and a suitable basis set (e.g., 6-31G(d)). |
| 3. TDDFT Calculation | Calculation of excitation energies and rotational strengths for each optimized conformer. | TDDFT with functionals like CAM-B3LYP and a basis set with diffuse functions (e.g., aug-cc-pVDZ). |
| 4. Spectrum Generation | Boltzmann-weighting of the calculated spectra of individual conformers to generate the final theoretical ECD spectrum. | The calculated spectra are often fitted with Gaussian functions to simulate the experimental band shapes. frontiersin.org |
| 5. Comparison | The final calculated ECD spectrum is compared with the experimental spectrum to assign the absolute configuration. | Visual comparison of the signs and positions of the Cotton effects. |
The application of these computational methods to this compound would allow for a definitive determination of its absolute configuration, a critical aspect for understanding its biological activity and for its potential applications in medicinal chemistry and materials science.
Mechanistic Investigations into Biological Interactions of 1 Oxa 8 Azaspiro 4.6 Undecane Analogues
Exploration of Analogous Spirocyclic Systems in Biochemical Pathways
The unique three-dimensional structure of spirocyclic systems, including analogues of 1-Oxa-8-azaspiro[4.6]undecane, allows them to interact with a variety of biological targets with high specificity. These interactions can lead to potent and selective modulation of enzymes and receptors involved in critical biochemical pathways.
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide (B1667382) and other fatty acid amides. mdpi.com Its inhibition is a therapeutic strategy for managing pain and other neurological conditions. mdpi.com Research into novel FAAH inhibitors has identified certain azaspiro-alkane scaffolds as promising leads.
In a study aimed at discovering new FAAH inhibitor series, two novel spirocyclic cores, 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane, demonstrated superior potency for FAAH compared to other tested spirocyclic structures. nih.gov These compounds act as irreversible inhibitors, a mechanism that often involves a covalent modification of the enzyme's active site. The potency of these lead series was distinguished by their high k(inact)/K(i) values, a measure of the efficiency of irreversible inhibition. nih.gov Specifically, both scaffolds yielded inhibitors with FAAH k(inact)/K(i) values exceeding 1500 M⁻¹s⁻¹. nih.gov This level of potency and selectivity marked these scaffolds for further medicinal chemistry optimization to develop new therapeutic agents. nih.gov
Table 1: Potency of Lead Spirocyclic Scaffolds as FAAH Inhibitors
| Spirocyclic Core | FAAH k(inact)/K(i) (M⁻¹s⁻¹) | Reference |
|---|---|---|
| 7-Azaspiro[3.5]nonane | >1500 | nih.gov |
| 1-Oxa-8-azaspiro[4.5]decane | >1500 | nih.gov |
The search for safer and more effective analgesics has led to the development of dual-target ligands. One such strategy involves combining agonism at the μ-opioid receptor (MOR), the primary target for opioid analgesics, with antagonism at the sigma-1 receptor (σ1R), which can mitigate some opioid-related side effects. nih.govacs.org A series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives has been synthesized and identified as potent dual ligands for MOR and σ1R. nih.govacs.org
These compounds were designed using a pharmacophore merging strategy. nih.gov Extensive structure-activity relationship (SAR) studies revealed that phenethyl groups at position 9, substituted pyridyl moieties at position 4, and small alkyl groups at position 2 yielded the best activity profiles. nih.gov One of the most promising compounds from this series, named 15au, exhibited a balanced dual profile with potent MOR agonism and σ1R antagonism. nih.govacs.org Further optimization of the initial 4-aryl analogues led to 4-alkyl derivatives with improved properties, resulting in the identification of compound 14u (also known as EST73502) as a clinical candidate. nih.govresearchgate.net This compound demonstrated potent analgesic activity in animal models with a reduced incidence of opioid-induced side effects like constipation and withdrawal symptoms, compared to traditional opioids like oxycodone. nih.govresearchgate.net
Table 2: In Vitro Pharmacological Profile of Representative 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives
| Compound | σ1R Binding Affinity Ki (nM) | MOR Binding Affinity Ki (nM) | MOR Functional Activity EC50 (nM) | MOR Efficacy (%) | Reference |
|---|---|---|---|---|---|
| 15au | 2.5 | 1.8 | 66 | 92 | acs.org |
| 14u (EST73502) | 14 | 1.1 | 120 | 83 | nih.gov |
Data derived from studies using transfected cell membranes. acs.orgnih.gov MOR functional activity was measured via cyclic AMP (cAMP) assays in CHO-K1 cells, with 100% efficacy defined by the maximum effect of the standard agonist DAMGO. acs.org
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes for protein biosynthesis, making them attractive targets for the development of new antibacterial agents. nih.govrsc.org These enzymes are responsible for attaching the correct amino acid to its corresponding tRNA molecule. bibliotekanauki.pl The inhibition of any single aaRS can effectively halt protein synthesis, leading to bacterial cell death. nih.gov Methionyl-tRNA synthetase (MetRS), in particular, has been the target of novel inhibitors like REP8839, which shows potent activity against various gram-positive bacteria. nih.gov
While direct inhibition of MetRS by this compound itself is not documented in the reviewed literature, structurally related oxa-aza spirocyclic systems have been synthesized and incorporated into molecules for biological evaluation. For instance, various azaspirocycles, including 1-oxa-4-thia-8-azaspiro[4.6]undecane, have been prepared as building blocks for the synthesis of potential antimycobacterial agents. nih.gov These spirocyclic moieties were incorporated as side chains into indolyl scaffolds. nih.govnih.gov However, the primary mechanism of action for these specific antimycobacterial compounds was determined to be related to membrane disruption rather than direct enzyme inhibition. nih.gov
Cellular Mechanism of Action Studies (non-clinical)
Non-clinical studies focusing on cellular interactions provide crucial insights into the mechanisms by which spirocyclic compounds exert their biological effects. These investigations often involve model systems to probe interactions with cellular barriers and stress response pathways.
The ability of a compound to interact with and disrupt cellular membranes is a key mechanism of action for many antimicrobial agents. Analogues of this compound have been investigated for such properties. Studies on indolyl azaspiroketal Mannich bases, which feature an azaspiroketal motif structurally related to oxa-azaspiro systems, have shown potent antimycobacterial activity linked to membrane effects. nih.gov
These compounds were found to perturb phospholipid vesicles and effectively permeabilize bacterial cells. nih.gov This membrane disruption is a likely contributor to their antibacterial efficacy. In a different study, an amphiphilic spiropyran was shown to insert into the hydrocarbon region of dihexadecyl phosphate (B84403) unilamellar vesicles. acs.org This insertion disrupts the normal packing of alkyl chains within the bilayer, leading to a significant increase in the membrane's permeability to ions. acs.org The process was found to be reversible upon photoisomerization of the spiropyran to its more polar merocyanine (B1260669) form, which relocates away from the membrane's interior, thereby restoring the membrane's intrinsic impermeability. acs.org
The mycobacterial cell envelope is a complex and essential structure that protects the bacterium from external threats. frontiersin.orgresearchgate.net It is a primary target for many antitubercular drugs. nih.gov Compounds that damage this envelope can trigger specific cellular stress responses.
The same indolyl azaspiroketal Mannich bases that permeabilize bacterial membranes were also shown to induce a specific cell envelope stress response in mycobacteria. nih.gov These compounds activated the promoter of the iniBAC operon, a known reporter for cell envelope stress. nih.gov The induction of this stress pathway provides strong evidence that the compounds' mechanism of action involves targeting and damaging the mycobacterial cell envelope. nih.gov Surprisingly, this membrane disruption did not appear to be associated with bacterial membrane depolarization, suggesting a specific mode of interaction with the envelope components. nih.gov This unique profile may indicate the involvement of an additional envelope-related target in their mechanism of action. nih.gov
Structure-Activity Relationship (SAR) and Pharmacophore Modeling for Biologically Active Analogues
The exploration of this compound and its analogues has revealed important insights into the structural features that govern their biological activity. Through systematic modifications of the core scaffold, researchers have been able to identify key determinants for various pharmacological effects, ranging from antimycobacterial to central nervous system activities. This section delves into the structure-activity relationships (SAR) and the development of pharmacophore models for these promising compounds.
Detailed Research Findings
Research into the biological activities of azaspiro compounds has led to the identification of several derivatives with significant therapeutic potential. For instance, derivatives of the closely related 1,4-Dioxa-8-azaspiro[4.5]decane have been shown to exhibit potent antimycobacterial properties. The inclusion of an azaspiroketal Mannich base in a 6-methoxy-1-n-octyl-1H-indole scaffold resulted in analogues with submicromolar activity against Mycobacterium tuberculosis. nih.gov
In a different therapeutic area, 1-oxa-8-azaspiro[4.5]decanes were synthesized and evaluated as M1 muscarinic agonists for potential use in Alzheimer's disease. nih.gov Systematic modifications of the lead compound, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, revealed that substitutions at the 2- and 3-positions of the tetrahydrofuran (B95107) ring significantly influenced receptor affinity and selectivity. nih.gov For example, introducing an ethyl group at the 2-position or a methylene (B1212753) group at the 3-position led to a preferential affinity for M1 over M2 receptors. nih.gov
Furthermore, studies on spiro[chromanone-2,4'-piperidine]-4-one derivatives have highlighted their potential as inhibitors of fatty acid synthesis in pathogenic bacteria. nih.gov These findings underscore the versatility of the spiro-piperidine core in interacting with diverse biological targets. The structural rigidity and three-dimensional nature of the spirocyclic system are key to its biological activity.
The natural products, psammaplysins, which contain a 1,6-dioxa-2-azaspiro[4.6]undecane backbone, have also been a source of SAR insights. mdpi.comresearchgate.net Variations in substituents on this core structure have been shown to greatly affect their cytotoxic, antimalarial, and antimicrobial activities. mdpi.com
Structure-Activity Relationship (SAR) Data
The following tables summarize the structure-activity relationships for various analogues, highlighting the impact of different substituents on biological activity.
| Compound | R1 (at C-2) | Modification at C-3 | M1 Receptor Affinity (Ki, nM) | M2 Receptor Affinity (Ki, nM) | In Vivo Antiamnesic Activity |
|---|---|---|---|---|---|
| 17 | Methyl | Ketone | High | High | Potent (non-selective) |
| 18 | Ethyl | Ketone | Preferential for M1 | Lower than M1 | Potent and selective |
| 29 | Methyl | Methylene | Preferential for M1 | Lower than M1 | Potent and selective |
| 26, 28 | Methyl | Dithioketal | Preferential for M1 | Lower than M1 | Potent and selective |
| 37 | Methyl | Oxime | Preferential for M1 | Lower than M1 | Potent and selective |
| Compound | Azaspiroketal Moiety | MIC against M. tuberculosis H37Rv (µM) | Selectivity |
|---|---|---|---|
| 1 | 1,4-dioxa-8-azaspiro[4.5]decane | Submicromolar | Improved |
| Analogues | Other azaspiroketals | Variable | Variable |
Pharmacophore Modeling
Pharmacophore modeling for dual μ-opioid receptor agonists and σ1 receptor antagonists based on 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives has identified key features for activity. A successful pharmacophore model included two hydrogen bond acceptor (HBA) features. acs.org While this model is for a related but different spirocyclic system, it suggests the importance of hydrogen bonding capabilities in the interaction of these compounds with their biological targets.
For the M1 muscarinic agonists, the pharmacophore appears to consist of the spirocyclic core, which provides a rigid scaffold, with specific substitutions that fine-tune receptor interaction and selectivity. The absolute configuration of the molecule can also be critical, as seen with compound (-)-29, where the S-configuration, identical to that of muscarone, was determined to be the more active isomer. nih.gov
The development of inhibitors for bacterial fatty acid synthesis based on the spiro[chromanone-2,4'-piperidine]-4-one scaffold also points to a pharmacophore where the spiro-piperidine core is essential. nih.govresearchgate.net Modifications to the aryl portion and the piperidine (B6355638) nitrogen have been shown to significantly impact potency and spectrum of activity.
In essence, the pharmacophore for biologically active this compound analogues and related compounds generally involves a rigid spirocyclic core that correctly orients key functional groups for interaction with the target protein. These functional groups often include hydrogen bond donors and acceptors, as well as hydrophobic moieties that contribute to binding affinity and selectivity. Further computational and experimental studies are needed to develop detailed pharmacophore models specifically for this compound analogues for various biological targets.
Biosynthetic Context and Natural Product Relevance of Oxa Azaspirocyclic Motifs
Identification and Isolation of Natural Products Featuring Related Scaffolds
The quest to discover new bioactive molecules has led to the isolation of numerous natural products possessing oxa-azaspirocyclic cores. These discoveries underscore the significance of this structural motif in natural product chemistry.
The psammaplysins are a prominent family of bromotyrosine-derived alkaloids isolated from marine sponges, particularly those of the order Verongiida. nih.gov These compounds are characterized by a distinctive 1,6-dioxa-2-azaspiro[4.6]undecane skeleton. Since the initial discovery of psammaplysins A and B from the Red Sea sponge Psammaplysilla purpurea, over 40 members of this class have been identified, including ceratinamides, frondoplysins, and ceratinadins. nih.govnih.gov
The isolation of these compounds typically involves extraction of the sponge material with organic solvents, followed by extensive chromatographic purification. bohrium.commdpi.com The structural elucidation of psammaplysins has been accomplished through a combination of spectroscopic techniques, primarily NMR and mass spectrometry. bohrium.commdpi.com Interestingly, while numerous psammaplysin analogues have been isolated, the dibrominated spirooxepinisoxazoline unit has consistently been found linked to a moloka'iamine (B1243899) moiety, suggesting a crucial role for this combination in the sponge's chemical defense mechanisms. nih.gov
Table 1: Selected Psammaplysin Analogs and their Sources
| Compound Name | Source Organism | Reference |
|---|---|---|
| Psammaplysin A | Psammaplysilla purpurea | nih.gov |
| Psammaplysin B | Psammaplysilla purpurea | nih.gov |
| Psammaplysin C | Druinella purpurea | nih.gov |
| Psammaplysin Z | Aplysinella species | bohrium.commdpi.com |
| 19-hydroxypsammaplysin Z | Aplysinella species | bohrium.commdpi.com |
| Ceratinadins E and F | Pseudoceratina sp. | nih.gov |
| Frondoplysins A and B | Dysidea frondosa | nih.gov |
This table is not exhaustive and represents a selection of psammaplysin analogs.
Beyond the marine environment, terrestrial plants are also a rich source of alkaloids with oxa-azaspiro systems.
Alstolarines: Alstolarines A and B are unique monoterpenoid indole (B1671886) alkaloids isolated from the leaves and twigs of Alstonia scholaris. researchgate.net Alstolarine A possesses a complex hexacyclic architecture that includes a 21-oxa-4-azaspiro researchgate.netresearchgate.netnonane unit. researchgate.net Alstolarine B is a related 21-nor-vobasinyl-type alkaloid. researchgate.net Their structures were determined through a combination of spectroscopic analysis and X-ray diffraction. researchgate.net
Stemona Alkaloids: The Stemona genus of plants is renowned for producing a diverse array of alkaloids, many of which feature a pyrrolo[1,2-a]azepine nucleus. researchgate.netscripps.educlockss.org While the core structure varies, some Stemona alkaloids incorporate oxa-azaspirocyclic systems. For instance, the synthesis of tuberostemospiroline, a member of this family, involves the construction of a 1-oxa-7-azaspiro[4.6]undecane system. researchgate.net The isolation of these alkaloids from the roots and other parts of Stemona species has yielded over one hundred distinct compounds. researchgate.net
Table 2: Examples of Alkaloids with Oxa-Azaspiro Systems
| Alkaloid Class | Example Compound(s) | Natural Source | Key Spirocyclic Feature | Reference |
|---|---|---|---|---|
| Monoterpenoid Indole Alkaloids | Alstolarine A | Alstonia scholaris | 21-oxa-4-azaspiro researchgate.netresearchgate.netnonane | researchgate.net |
Proposed Biosynthetic Pathways for Related Spirocyclic Frameworks
The formation of spirocyclic systems in nature is a fascinating process that involves a series of elegant enzymatic and chemical transformations. The proposed biosynthetic pathways for psammaplysins and other related alkaloids offer a glimpse into these intricate molecular constructions.
Psammaplysin Biosynthesis: A key proposed step in the biosynthesis of the 1,6-dioxa-2-azaspiro[4.6]undecane core of psammaplysins involves an oximino epoxide intermediate derived from 3,5-dibromo-L-tyrosine. nih.gov It is hypothesized that a Beckmann-type rearrangement, occurring concurrently with the opening of the epoxide ring, leads to the formation of the characteristic spirocyclic framework. nih.govnumberanalytics.com This type of rearrangement is a powerful tool in organic synthesis for constructing amides and lactams from oximes. numberanalytics.comderpharmachemica.comarkat-usa.org
General Spirocyclization Mechanisms: Nature employs a variety of strategies to construct spirocycles. In many cases, cytochrome P450 enzymes play a crucial role in catalyzing complex oxidation reactions that can lead to spirocyclization. biorxiv.orgsdu.edu.cn These enzymes are known for their ability to perform a wide range of chemical transformations with high regio- and stereoselectivity. sdu.edu.cn The formation of spirocycles can also occur through carbocation cascades, as proposed in the biosynthesis of spiroviolene, where a series of rearrangements and cyclizations lead to the final spirocyclic product. jst.go.jp
The Beckmann rearrangement, a classic reaction in organic chemistry, has also been implicated in the biosynthesis of various alkaloids. numberanalytics.comderpharmachemica.com This reaction involves the transformation of an oxime into an amide or lactam and can be a key step in the formation of nitrogen-containing heterocyclic rings within complex natural products. arkat-usa.org
Ecological and Chemotaxonomic Significance of Spirocyclic Metabolites
Spirocyclic metabolites are not just structurally intriguing; they often play crucial roles in the producing organism's survival and can serve as important chemical markers for taxonomic classification.
Ecological Significance: Many marine natural products, including the psammaplysins, are believed to function as chemical defenses against predators, competitors, and fouling organisms. nih.govnih.gov The production of these bioactive compounds is a key survival strategy for sessile marine invertebrates like sponges. espol.edu.ec The potent biological activities often associated with these molecules underscore their ecological relevance. nih.gov For example, the fact that the spiroisoxazoline unit in psammaplysins is always found linked to the moloka'iamine moiety suggests this combination is a necessary defense mechanism for the sponge. nih.gov
Chemotaxonomic Significance: The distribution of specific classes of secondary metabolites can be a valuable tool in the classification of organisms (chemotaxonomy). For instance, the presence of psammaplysin-type compounds is considered a characteristic marker for sponges of the order Verongiida. nih.govresearchgate.net
Similarly, the types of alkaloids produced by different Stemona species have been used to establish chemotaxonomic relationships. researchgate.netnih.gov For example, the alkaloid profile of Stemona japonica suggests a closer chemical relationship to S. sessilifolia than to S. tuberosa. researchgate.net The isolation of tuberostemospironine-type alkaloids from Stemona tuberosa has also provided chemotaxonomic insights, confirming the close relationship between the genera Stemona and Croomia. researchgate.netnih.gov
Future Directions and Research Opportunities for 1 Oxa 8 Azaspiro 4.6 Undecane
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The efficient and selective synthesis of 1-Oxa-8-azaspiro[4.6]undecane and its derivatives is paramount for enabling further research. Future efforts in this area should focus on the development of innovative synthetic strategies that offer improvements in yield, purity, and stereoselectivity. Drawing inspiration from the synthesis of related spirocyclic systems, several promising avenues can be explored.
One key area for development is the application of modern catalytic methods. Metal-catalyzed cascade cyclizations, for instance, have been successfully employed in the synthesis of other oxa-azaspiro compounds. Adapting these methodologies to the this compound core could provide a direct and atom-economical route to this scaffold. Furthermore, the exploration of enantioselective catalysis would be crucial for accessing specific stereoisomers, which often exhibit distinct biological activities.
Future research should also aim to develop modular synthetic routes that allow for the facile diversification of the this compound scaffold. This would enable the creation of chemical libraries for subsequent biological screening and structure-activity relationship studies.
Advanced Computational Design and Virtual Screening for Target Identification
Computational chemistry offers a powerful toolkit for accelerating the discovery of novel applications for this compound. By leveraging in silico techniques, researchers can predict the biological targets and potential therapeutic applications of this compound and its derivatives, thereby prioritizing synthetic efforts and reducing the reliance on high-throughput screening.
A significant opportunity lies in the use of virtual screening to identify potential protein targets. By docking a virtual library of this compound analogs against a panel of known drug targets, it is possible to identify promising ligand-protein interactions. This approach has been successfully applied to other spirocyclic systems to identify novel inhibitors of enzymes and modulators of receptors.
Furthermore, quantitative structure-activity relationship (QSAR) modeling can be employed to establish correlations between the structural features of this compound derivatives and their biological activities. These models can then be used to predict the activity of novel, unsynthesized compounds, guiding the design of more potent and selective molecules. Molecular dynamics simulations can also provide valuable insights into the binding modes and conformational dynamics of these compounds within their target proteins.
Exploration of Structure-Function Relationships through Comprehensive Chemical Libraries
A systematic exploration of the structure-function relationships of this compound is essential for unlocking its full potential. This requires the synthesis and biological evaluation of comprehensive chemical libraries that systematically probe the effects of structural modifications on activity and selectivity.
Key structural features to investigate include the nature and position of substituents on both the azaspiro and oxa-rings. The stereochemistry of the spirocyclic core is also likely to play a critical role in determining biological activity. Therefore, the development of stereoselective synthetic methods, as mentioned in section 6.1, is of utmost importance.
By correlating the structural modifications with changes in biological activity, it will be possible to develop a detailed understanding of the pharmacophore of this compound derivatives. This knowledge will be invaluable for the rational design of next-generation compounds with improved therapeutic properties. For instance, studies on related 1-oxa-8-azaspiro[4.5]decanes have revealed that systematic modifications can lead to compounds with preferential affinity for specific receptors, such as M1 muscarinic receptors. nih.gov
Interdisciplinary Applications in Chemical Biology Probes and Advanced Materials
The unique three-dimensional structure of this compound makes it an attractive scaffold for applications beyond traditional medicinal chemistry. Future research should explore its potential in the development of chemical biology probes and advanced materials.
In the realm of chemical biology, derivatives of this compound could be functionalized with reporter groups, such as fluorescent dyes or affinity tags, to create molecular probes for studying biological processes. For example, radiolabeled analogs of related spirocycles have been developed as imaging agents for positron emission tomography (PET), enabling the visualization of specific receptors in the brain. nih.gov Similar strategies could be applied to this compound to develop novel tools for biomedical research.
In materials science, the rigid spirocyclic core of this compound could be incorporated into polymers or other materials to impart unique properties. For example, its inclusion in polymer backbones could influence chain packing and thermal properties. Furthermore, the ability to functionalize the scaffold at multiple positions opens up possibilities for creating cross-linked materials or functional surfaces.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Oxa-8-azaspiro[4.6]undecane and its derivatives?
- Methodological Answer : The synthesis of spirocyclic compounds often involves cyclization reactions. For example, Journal of Organic Chemistry reports yields of 64–80% for similar spirocycles using ketone-amine condensations under controlled conditions (e.g., 122–123°C at 23 mm Hg for 3,3-dimethyl-1-oxa-4-azaspiro[4.6]undecane). Key steps include protecting group strategies and stereochemical control via chiral catalysts or stereospecific reagents .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Safety data sheets (SDS) for analogous spirocycles emphasize acute toxicity (oral, dermal) and respiratory irritation risks. Mandatory precautions include:
- PPE : Chemical-resistant gloves (nitrile), full-face shields, and flame-retardant lab coats .
- Ventilation : Use fume hoods to prevent aerosol inhalation .
- Spill Management : Employ dry sweeping or vacuuming to avoid dust dispersion .
Q. Which spectroscopic techniques are most reliable for characterizing spirocyclic compounds?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for lactams) .
- Mass Spectrometry : Provides molecular ion peaks (e.g., m/z 183 for C11H21NO derivatives) and fragmentation patterns .
- NMR : ¹H/¹³C NMR resolves spirojunction rigidity and substituent effects, with DEPT experiments clarifying carbon hybridization .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for novel spirocyclic analogs?
- Methodological Answer : Cross-validate using complementary techniques:
- X-ray Crystallography : Confirms absolute stereochemistry and bond angles .
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded spectra, particularly for diastereomers .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and optimize geometries for comparison with experimental data .
Q. What strategies mitigate synthetic impurities in this compound derivatives?
- Methodological Answer : Impurities like chlorobutyl or bromobutyl side-products (e.g., CAS 21098-11-3, 80827-62-9) arise from alkylation steps. Mitigation strategies include:
- Chromatography : Reverse-phase HPLC with C18 columns (e.g., Chromolith®) separates polar impurities .
- Reaction Optimization : Lowering temperature during alkylation reduces over-substitution .
- Analytical QC : LC-MS monitors reaction progress; impurity standards (e.g., EP Impurities I–N) enable quantification .
Q. How can computational tools enhance the design of bioactive spirocyclic compounds?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding to targets like bacterial F1/FO-ATPase c-subunit .
- SAR Analysis : QSAR models correlate substituent effects (e.g., methyl vs. phenyl groups) with activity. For example, 1,3,8-triazaspiro[4.5]decane derivatives show enhanced inhibition with electron-withdrawing groups at C5 .
- ADMET Prediction : SwissADME estimates permeability and metabolic stability, guiding structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
